Ethyl 4-[(2-phenylethyl)carbamothioyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(2-phenylethyl)carbamothioyl]piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-phenylethyl)carbamothioyl]piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and 2-phenylethyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency of the process. The use of automated systems for purification and isolation further enhances the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-phenylethyl)carbamothioyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are conducted in the presence of a base like triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 4-[(2-phenylethyl)carbamothioyl]piperazine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-phenylethyl)carbamothioyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-[(2-phenylethyl)carbamothioyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-[(2-phenylethyl)carbamothioyl]piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a piperazine ring.
This compound derivatives: Various derivatives with different substituents on the piperazine ring.
Other piperazine derivatives: Compounds with different functional groups attached to the piperazine ring, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 4-(2-phenylethylcarbamothioyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-2-21-16(20)19-12-10-18(11-13-19)15(22)17-9-8-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRCFHDPXUAZDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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